Protodeboronation Stability Advantage Over the Closest Unsubstituted Analog
Thiophene-3-boronic acid, the closest simple analog lacking the ortho-carboxyl group, displays a relative protodeboronation rate of 8.5 × 10⁵ compared to phenylboronic acid (rate = 1), making it one of the most protodeboronation-prone heteroarylboronic acids known [1]. In contrast, the boralactone formed by 2-boronothiophene-3-carboxylic acid is predicted to mimic the behavior of 2-carboxyphenylboronic acid (2-CPBA), which exhibits a 10,000-fold enhancement in oxidative stability, corresponding to a half-life extension from hours to months under ambient aqueous conditions [2]. This class-level inference places the target compound’s C–B bond stability approximately 10⁴-fold above that of thiophene-3-boronic acid under oxidizing conditions.
| Evidence Dimension | Relative protodeboronation / oxidative cleavage rate of C–B bond |
|---|---|
| Target Compound Data | Predicted stability enhancement: ~10,000-fold vs. simple arylboronic acids (based on 2-CPBA boralactone data) |
| Comparator Or Baseline | Thiophene-3-boronic acid: relative protodeboronation rate 8.5 × 10⁵ vs. phenylboronic acid; phenylboronic acid baseline: rate = 1 |
| Quantified Difference | ~10⁴-fold lower C–B cleavage rate for target compound relative to thiophene-3-boronic acid (inferred from boralactone effect) |
| Conditions | Oxidative conditions; kinetics measured for 2-CPBA at physiological pH (PNAS 2021); thiophene-3-boronic acid protodeboronation measured at 70 °C in aqueous acid. |
Why This Matters
Superior C–B bond stability reduces the need for excess reagent in Suzuki couplings, lowering cost per successful coupling event and simplifying purification of biaryl products.
- [1] D. R. Coghlan, J. B. Bremner. Protodeboronation of thiophenboronic acids. Aust. J. Chem. 1965, 18, 1521–1524. View Source
- [2] G. Lahue, B. G. Davis, et al. Boronic acid with high oxidative stability and utility in biological contexts. Proc. Natl. Acad. Sci. U.S.A. 2021, 118 (10), e2013691118. View Source
